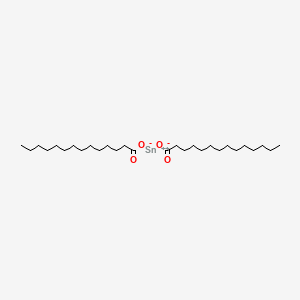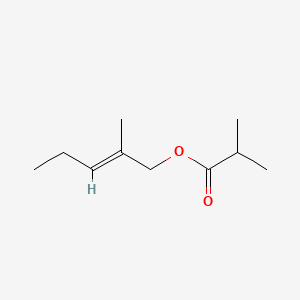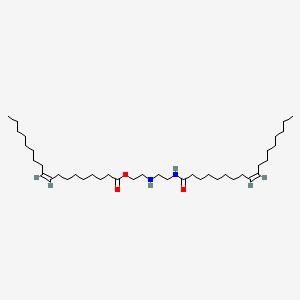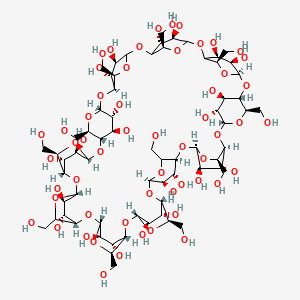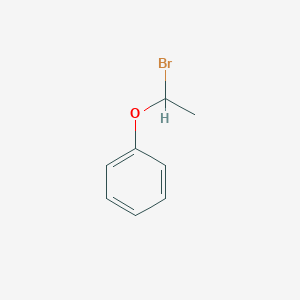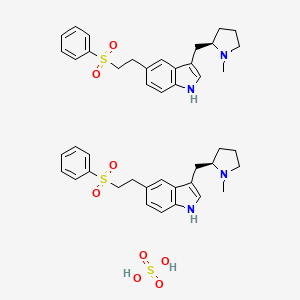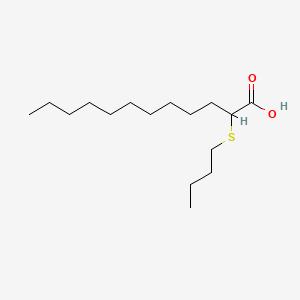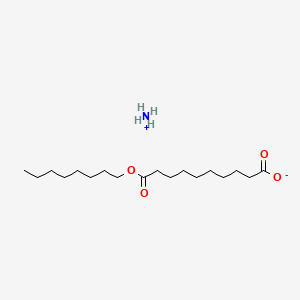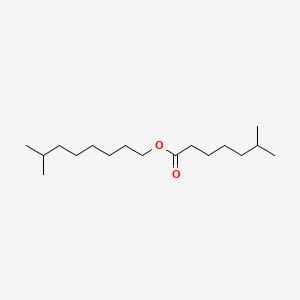
Cyclohexanone, 2-ethyl-4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group at the second position and two methyl groups at the fourth position. This compound is a colorless to pale yellow liquid with a characteristic odor.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-ethyl-4,4-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups. This can be achieved using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-ethyl-4,4-dimethyl- often involves the catalytic hydrogenation of corresponding precursors. This process is conducted at elevated temperatures and pressures, using catalysts like palladium or platinum supported on carbon. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-ethyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers, thioethers.
科学的研究の応用
Cyclohexanone, 2-ethyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanone, 2-ethyl-4,4-dimethyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. The specific pathways and targets depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound, which lacks the ethyl and methyl substitutions.
2-Cyclohexen-1-one, 4,4-dimethyl-: A similar compound with a double bond in the cyclohexane ring.
4,4-Dimethylcyclohexanone: A compound with only the methyl substitutions.
Uniqueness
Cyclohexanone, 2-ethyl-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl and methyl groups influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
55739-89-4 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2-ethyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-8-7-10(2,3)6-5-9(8)11/h8H,4-7H2,1-3H3 |
InChIキー |
JKOKKFRQRVUNGU-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CCC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


